molecular formula C16H16N2O4S2 B2659133 3-methyl-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2188279-17-4

3-methyl-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2659133
CAS No.: 2188279-17-4
M. Wt: 364.43
InChI Key: KIIZPNYAVCZTEH-UHFFFAOYSA-N
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Description

3-methyl-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzo[d]oxazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, including the formation of the benzo[d]oxazole core, the introduction of the sulfonyl group, and the attachment of the thiophene and pyrrolidine rings. Common synthetic routes may include:

    Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Thiophene and Pyrrolidine Rings: These rings can be introduced through nucleophilic substitution reactions or cross-coupling reactions, such as Suzuki or Heck coupling, using appropriate thiophene and pyrrolidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and benzo[d]oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic reagents (e.g., Grignard reagents) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of advanced materials, such as polymers or electronic components.

Mechanism of Action

The mechanism of action of 3-methyl-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazole
  • 3-methyl-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazolidin-2-one

Uniqueness

3-methyl-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the thiophene and pyrrolidine rings, along with the sulfonyl group, differentiates it from other benzo[d]oxazole derivatives, potentially leading to unique applications and properties.

Properties

IUPAC Name

3-methyl-5-(3-thiophen-3-ylpyrrolidin-1-yl)sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S2/c1-17-14-8-13(2-3-15(14)22-16(17)19)24(20,21)18-6-4-11(9-18)12-5-7-23-10-12/h2-3,5,7-8,10-11H,4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIZPNYAVCZTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)C4=CSC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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